molecular formula C16H13NO2 B1598366 2-(2-phenyl-1H-indol-3-yl)acetic Acid CAS No. 4662-03-7

2-(2-phenyl-1H-indol-3-yl)acetic Acid

Cat. No. B1598366
CAS RN: 4662-03-7
M. Wt: 251.28 g/mol
InChI Key: MKRLEKAVBSASMW-UHFFFAOYSA-N
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Description

“2-(2-phenyl-1H-indol-3-yl)acetic Acid” is a chemical compound with the molecular formula C16H13NO2 . It is also known by other names such as (2-phenyl-1H-indol-3-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of “2-(2-phenyl-1H-indol-3-yl)acetic Acid” consists of 16 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C16H13NO2/c18-15(19)10-13-12-8-4-5-9-14(12)17-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,18,19) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-phenyl-1H-indol-3-yl)acetic Acid” include a molecular weight of 251.28 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound is a solid at room temperature .

Scientific Research Applications

  • Antiviral Activity

    • Field: Virology
    • Application: Indole derivatives have been reported to possess antiviral activity .
    • Method: Specific derivatives were prepared and tested for their inhibitory activity against viruses .
    • Results: Certain compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
  • Anti-inflammatory Agent

    • Field: Pharmacology
    • Application: 2-phenylindole is used as an anti-inflammatory agent .
    • Method: It’s likely used in the form of a drug, but the specific method of application isn’t mentioned .
    • Results: The outcomes of this application aren’t specified in the source .
  • Antifungal Agent

    • Field: Mycology
    • Application: 2-phenylindole can also be used as an antifungal agent .
    • Method: The specific method of application isn’t mentioned .
    • Results: The outcomes of this application aren’t specified in the source .
  • Antibiotic Agent

    • Field: Microbiology
    • Application: 2-phenylindole can be used as an antibiotic agent .
    • Method: The specific method of application isn’t mentioned .
    • Results: The outcomes of this application aren’t specified in the source .
  • Organic Light Emitting Diodes (OLEDs)

    • Field: Electronics
    • Application: 2-phenylindole is used in the preparation of OLEDs .
    • Method: The specific method of application isn’t mentioned .
    • Results: The outcomes of this application aren’t specified in the source .
  • Auxin-Inducible Degron (AID) Technology

    • Field: Molecular Biology
    • Application: Protein knockdown using the AID technology .
    • Method: This technology induces rapid protein depletion, which makes it possible to observe an immediate phenotype .
    • Results: The outcomes of this application aren’t specified in the source .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Future research could focus on the synthesis, chemical reactions, and mechanism of action of “2-(2-phenyl-1H-indol-3-yl)acetic Acid”. There is potential for further exploration given the compound’s prevalence in various research studies .

properties

IUPAC Name

2-(2-phenyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-15(19)10-13-12-8-4-5-9-14(12)17-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRLEKAVBSASMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398380
Record name (2-phenyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-phenyl-1H-indol-3-yl)acetic Acid

CAS RN

4662-03-7
Record name (2-phenyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Harish, MS Reddy, S Suresh - Asian Journal of Organic …, 2023 - Wiley Online Library
The total syntheses of h5‐HT 2A receptor antagonist, FPTase inhibitor, FGIN‐1‐27 and its analog have been accomplished from readily accessible starting materials such as ortho‐…
Number of citations: 2 onlinelibrary.wiley.com
C Liu, W Zhang, LX Dai, SL You - Chemistry–An Asian Journal, 2014 - Wiley Online Library
Copper‐catalyzed C‐2 arylation and vinylation of indole derivatives with iodonium salts have been realized. This method, featuring a simple operational procedure, mild reaction …
Number of citations: 19 onlinelibrary.wiley.com
L Mendive Tapia - 2017 - diposit.ub.edu
[eng] In the present thesis we have investigated the development of new methodologies for the selective and straightforward chemical modification of Trp amino acid either alone or in …
Number of citations: 3 diposit.ub.edu
I Prediger, T Weiss, O Reiser - Synthesis, 2008 - thieme-connect.com
A new route providing access to 2-arylindoles has been developed. The synthesis consists of a tin-mediated tandem radical cyclization of appropriate precursors to form 2, 3-…
Number of citations: 16 www.thieme-connect.com
S Preciado, L Mendive-Tapia, F Albericio… - The Journal of Organic …, 2013 - ACS Publications
Tryptophan (Trp) and tryptophan derivatives are C2-arylated. AC–H activation process allows the preparation of both protected and unprotected arylated-Trp amino acids, directly from …
Number of citations: 124 pubs.acs.org

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